5-(Chloromethyl)-2-methoxy-1,3-thiazole

Catalog No.
S1524782
CAS No.
937655-07-7
M.F
C5H6ClNOS
M. Wt
163.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Chloromethyl)-2-methoxy-1,3-thiazole

CAS Number

937655-07-7

Product Name

5-(Chloromethyl)-2-methoxy-1,3-thiazole

IUPAC Name

5-(chloromethyl)-2-methoxy-1,3-thiazole

Molecular Formula

C5H6ClNOS

Molecular Weight

163.63 g/mol

InChI

InChI=1S/C5H6ClNOS/c1-8-5-7-3-4(2-6)9-5/h3H,2H2,1H3

InChI Key

YVJUOUDIJOEFPU-UHFFFAOYSA-N

SMILES

COC1=NC=C(S1)CCl

Synonyms

5-(Chloromethyl)-2-methoxythiazole;

Canonical SMILES

COC1=NC=C(S1)CCl

Hyper Cross-linked Polymers (HCPs)

Scientific Field: Polymer Chemistry

Summary of Application: HCPs are a class of porous materials that have been intensively used in recent years. They are synthesized by Friedel Craft reactions and have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Methods of Application: The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

Results or Outcomes: HCPs have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

5-Chloromethyl-furfural (CMF)

Scientific Field: Organic Chemistry

Summary of Application: CMF is synthesized from carbohydrates in mild biphasic systems .

Methods of Application: The conventional synthesis of CMF involves the treatment of HMF or cellulose with dry hydrogen halide .

Biomass Conversion and Biorefinery

Scientific Field: Biochemistry

Summary of Application: Hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural (HMF) have been used in biorefinery research for the production of fuels, chemicals, and materials .

Methods of Application: The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .

Results or Outcomes: The hydrophobic analogs of HMF have superior thermal and hydrolytic stability, simplifying their isolation and purification from the aqueous (or polar) reaction media while enhancing their shelf life .

Polymer Synthesis

Summary of Application: 5-Chloromethyl-2-methoxy-benzaldehyde has been used in the synthesis of end-functional polystyrene (PSt) via Atom Transfer Radical Polymerization (ATRP) .

Methods of Application: The ATRP of styrene (St) using 5-chloromethyl-2-methoxy-benzaldehyde (CMMB) as an initiator was studied .

Results or Outcomes: The end group of the obtained PSt can be turned into Schiff base and form polymeric complex with metal ions, which owns good film-forming ability and shows visible fluorescence .

Insecticides and Pesticides

Scientific Field: Agricultural Chemistry

Summary of Application: Compounds similar to “5-(Chloromethyl)-2-methoxy-1,3-thiazole” are used as intermediates in the synthesis of insecticides like Thiamethoxam and Clothianidin . They are also used in the synthesis of new neonicotinoid compounds with insecticidal activity .

Methods of Application: The specific methods of application would depend on the final insecticide or pesticide product .

Results or Outcomes: These insecticides and pesticides are used for controlling pests in agricultural fields .

5-(Chloromethyl)-2-methoxy-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring, which incorporates both sulfur and nitrogen atoms. The presence of a chloromethyl group and a methoxy group enhances its reactivity and solubility, making it an interesting subject for various chemical and biological applications. The thiazole moiety is known for its versatility in organic synthesis and biological activity, often serving as a scaffold for drug development.

  • Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols. Common reagents include sodium azide and potassium thiocyanate, typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
  • Oxidation Reactions: This compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
  • Reduction Reactions: Reduction of the thiazole ring can yield dihydrothiazole derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

The mechanism of action often involves covalent bonding with nucleophilic sites in proteins or enzymes, influencing their activity due to the presence of the chloromethyl and methoxy groups.

The thiazole ring is recognized for its significant biological activity. Compounds containing this moiety have been shown to exhibit antimicrobial, antifungal, and anticancer properties. The unique functional groups in 5-(Chloromethyl)-2-methoxy-1,3-thiazole may enhance its interaction with biological targets, leading to potential therapeutic applications. Studies suggest that thiazole derivatives can modulate biochemical pathways by inhibiting enzymes or blocking receptors in various physiological systems .

The synthesis of 5-(Chloromethyl)-2-methoxy-1,3-thiazole typically involves:

  • Chloromethylation: Reaction of 2-methoxythiazole with chloromethylating agents such as chloromethyl methyl ether in the presence of Lewis acid catalysts like zinc chloride. This reaction is generally performed under reflux conditions to yield the desired product.
  • Electrochemical Methods: Recent advancements include electrochemical chlorination techniques that utilize less hazardous materials and improve environmental safety during synthesis .
  • Industrial Production: Large-scale production may involve continuous flow processes to optimize yield and purity through automated reactors.

5-(Chloromethyl)-2-methoxy-1,3-thiazole has various applications:

  • Pharmaceuticals: Its derivatives are explored for antimicrobial and anticancer activities.
  • Agricultural Chemicals: Potential use in developing pesticides or fungicides due to its biological activity.
  • Material Science: Utilized in synthesizing novel polymers or materials with specific properties.

Studies on the interactions of 5-(Chloromethyl)-2-methoxy-1,3-thiazole with biological macromolecules reveal that its functional groups can form covalent bonds with nucleophilic sites on proteins. This interaction may lead to inhibition of enzyme activity or modulation of receptor functions. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects.

Similar Compounds

Compound NameStructure TypeUnique Features
5-Chloromethyl-2-methoxy-benzaldehydeBenzaldehyde derivativeContains a benzaldehyde ring instead of thiazole
5-Chloromethyl-2-hydroxy-benzaldehydeBenzaldehyde derivativeContains a hydroxy group instead of a methoxy group
ChloromethaneSimple chlorinated compoundLacks the complexity of the thiazole ring

Uniqueness

5-(Chloromethyl)-2-methoxy-1,3-thiazole's uniqueness lies in its specific combination of a thiazole ring with both chloromethyl and methoxy substituents. This structure imparts distinct chemical reactivity and potential biological activity that sets it apart from other similar compounds. The presence of both sulfur and nitrogen within the thiazole framework allows for diverse interactions in biochemical systems, enhancing its appeal in medicinal chemistry .

The synthesis of 5-(chloromethyl)-2-methoxy-1,3-thiazole often begins with the construction of the thiazole ring, followed by functionalization at the 5-position. Classical methods involve the Hantzsch thiazole synthesis, where α-haloketones react with thioamides or thioureas. For instance, thiourea reacts with 2-chloropropionaldehyde under acidic conditions to form 2-amino-5-methylthiazole, which is subsequently chlorinated at the methyl group. Chloromethylation is typically achieved using Lewis acid catalysts such as AlCl₃ or ZnCl₂ in the presence of chloromethylating agents like chloromethyl methyl ether (CMME) or formaldehyde/HCl.

A key patent (US6812348B1) outlines the use of ethyl orthoformate and HCl in ethanol to generate acetals from aldehydes, which are then cyclized with ammonium thiocyanate to form thiazole intermediates. The chloromethyl group is introduced via reaction with POCl₃ or thionyl chloride, yielding 5-(chloromethyl)-2-methoxy-1,3-thiazole in 70–85% purity.

Table 1: Traditional Chloromethylation Conditions

CatalystChloromethylating AgentSolventYield (%)Purity (%)
AlCl₃CMMECH₂Cl₂7882
ZnCl₂HCHO/HClEtOH6575
p-TsOHPOCl₃Toluene8288

Continuous Flow Microreactor Strategies for Scalable Synthesis

Recent advances in continuous flow microreactors enable efficient multistep synthesis. A study demonstrated the sequential Hantzsch thiazole synthesis followed by Biginelli multicomponent reactions in a single flow system, achieving a 46% overall yield of thiazole-containing dihydropyrimidinones. For 5-(chloromethyl)-2-methoxy-1,3-thiazole, flow systems optimize exothermic chlorination steps by precise temperature control (20–25°C) and rapid mixing, reducing byproducts like sulfoxides or over-chlorinated derivatives.

Key Advantages of Flow Chemistry:

  • Reduced reaction times (<15 minutes per step).
  • Enhanced safety via in-situ quenching of hazardous intermediates (e.g., HBr).
  • Scalability to kilogram-scale production using modular reactors.

Diazotization-Cyclization Pathways from Allyl Isothiocyanate Derivatives

Alternative routes involve allyl isothiocyanate derivatives as precursors. For example, 3-chloro-1-propenylisothiocyanate undergoes -sigmatropic rearrangement and subsequent chlorination to form 2-chloro-5-chloromethylthiazole. Diazotization of 2-amino-5-methylthiazole with NaNO₂/HCl at −10–10°C replaces the amino group with chlorine, yielding the target compound.

Mechanistic Insights:

  • Diazotization:
    $$
    \text{2-Amino-5-methylthiazole} + \text{HCl} + \text{NaNO}2 \rightarrow \text{Diazonium salt} \xrightarrow{\text{CuCl}2} \text{2-Chloro-5-methylthiazole}
    $$
  • Side-Chain Chlorination:
    N-Chlorosuccinimide (NCS) or Cl₂ gas introduces the chloromethyl group under UV irradiation.

Industrial-Scale Production Through Automated Reactor Optimization

Industrial synthesis employs automated stirred-tank reactors and centrifugal dryers for continuous processing. A Chinese patent (CN215049791U) details a system where 4-methyl-5-thiazole ethanol is produced via sequential reactions in a reactor-distillation column assembly. Key parameters include:

  • Temperature: 40–100°C for cyclocondensation.
  • Residence time: 3–6 hours for diazotization.
  • Catalyst loading: 1–5 mol% CuCl₂ for Sandmeyer reactions.

Table 2: Industrial Reactor Parameters

ParameterOptimal RangeImpact on Yield
Temperature50–80°C+15%
Pressure1–2 atm±5%
Flow Rate (L/h)10–20+20%

Covalent Bond Formation Mechanisms with Nucleophilic Protein Targets

The compound 5-(Chloromethyl)-2-methoxy-1,3-thiazole exhibits distinctive electrophilic properties through its chloromethyl functional group, which serves as a reactive warhead for covalent protein modification [1] [2] [3]. The chloromethyl group undergoes nucleophilic substitution reactions via a bimolecular mechanism, with the electrophilic carbon center being susceptible to attack by nucleophilic amino acid residues in target proteins [10] [17] .

The covalent modification process occurs through a two-step mechanism where the compound first binds non-covalently to the target protein, positioning the reactive chloromethyl group in proximity to nucleophilic residues [17] [44]. Subsequently, a spontaneous chemical reaction leads to the formation of a covalent inhibitor-protein conjugate [17] [44]. The most reactive nucleophilic residues include cysteine thiol groups and lysine epsilon-amino groups, with cysteine being particularly reactive at physiological conditions due to its lower pKa value [36] [48].

Research has demonstrated that the thiazole ring system can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing the compound's binding affinity and selectivity [32]. The sulfur atom in the thiazole ring can form sulfur-X interactions with protein residues, while the nitrogen atom can act as a hydrogen bond acceptor [26] [28]. These non-covalent interactions are crucial for proper positioning of the electrophilic chloromethyl group relative to target nucleophiles [26] [28].

The nucleophilic substitution mechanism follows classical second-order kinetics, with the reaction proceeding through inversion of configuration at the chloromethyl carbon [45]. The polar aprotic environment within protein binding sites enhances nucleophilicity and reaction rates, facilitating efficient covalent bond formation [45]. Studies have shown that the chloromethyl group exhibits enhanced reactivity when positioned adjacent to the electron-withdrawing nitrogen atom in the thiazole ring [16] .

Table 1: Protein Targets and Covalent Binding Mechanisms of Chloromethyl-Thiazole Compounds

Protein TargetMechanism TypeNucleophilic ResiduesBinding Affinity RangeAntimicrobial Context
DNA Gyrase (GyrA/GyrB)DNA supercoiling inhibitionAsp73, Arg76, Arg136 (GyrB)IC50: 0.033-12 μMBroad-spectrum antibacterial
FtsZ ProteinCell division disruptionLysine and Cysteine residuesMIC: 1-8 μg/mLMRSA, VRE, NDM-1 E. coli
ThiG (Thiazole Synthase)Thiamine biosynthesis inhibitionLys98 (Schiff base formation)Covalent intermediate formationM. tuberculosis specific
UPPS (Undecaprenyl Diphosphate Synthase)Peptidoglycan synthesis inhibitionActive site nucleophilesIC50: 145 μmol/LMRSA and E. coli
UPPP (Undecaprenyl Diphosphate Phosphatase)Cell wall synthesis inhibitionCatalytic nucleophilesNot specifiedGram-positive bacteria
MurB (UDP-N-acetylenolpyruvoylglucosamine reductase)Peptidoglycan biosynthesis disruptionGly123, Arg124, Tyr190Computational binding scoresMultiple bacterial strains

Structure-Reactivity Relationships of Chloromethyl-Thiazole Electrophiles

The electrophilic reactivity of 5-(Chloromethyl)-2-methoxy-1,3-thiazole is fundamentally determined by the electronic properties of the thiazole ring system and the positioning of the chloromethyl substituent [16] [40] [42]. The electron-withdrawing nature of the thiazole nitrogen atom significantly enhances the electrophilic character of the adjacent chloromethyl carbon, making it highly susceptible to nucleophilic attack [16] .

Structure-activity relationship studies have revealed that the position of the chloromethyl group on the thiazole ring critically influences reactivity and biological activity [16] [40] [42]. The second position (adjacent to nitrogen) exhibits superior electrophilic character compared to positions 4 and 5, due to the inductive effect of the nitrogen atom [16] [40]. This positional preference directly correlates with antimicrobial potency, with C2-substituted chloromethyl thiazoles demonstrating enhanced bioactivity [16] [40].

The methoxy substituent at the C2 position of 5-(Chloromethyl)-2-methoxy-1,3-thiazole contributes to the compound's overall pharmacological profile through multiple mechanisms [26] [28] [32]. The electron-donating methoxy group modulates the electrophilic character of the chloromethyl substituent while providing additional binding interactions through hydrogen bonding and hydrophobic contacts [26] [28]. Research indicates that methoxy groups can enhance binding affinity through favorable interactions with hydrophobic protein pockets [26] [28].

Comparative analysis of thiazole derivatives has established that electron-withdrawing substituents such as fluorine and chlorine on the thiazole ring enhance electrophilic reactivity and antimicrobial potency [22] [40] [42]. Conversely, electron-donating groups like methyl and amino substituents tend to reduce electrophilic character but may improve selectivity for specific nucleophilic targets [22] [40] [42]. The aromatic conjugation within the thiazole system stabilizes reactive intermediates and enables π-stacking interactions with aromatic amino acids and nucleotide bases [9] [32].

Table 2: Structure-Activity Relationships of Chloromethyl-Thiazole Electrophiles

Structural FeatureImpact on ReactivityNucleophilic SelectivityBioactivity Correlation
Chloromethyl group positionPosition 2 > Position 4 > Position 5Primary determinant of SN2 accessibilityOptimal at C2 for antimicrobial activity
Thiazole ring substitution patternC2, C4, C5 all influence electrophilicityInfluences hydrogen bonding patternsC4-phenyl enhances membrane permeability
Electron-withdrawing substituentsIncrease electrophilic characterFavors hard nucleophiles (lysine)Fluorine, chlorine enhance potency
Electron-donating substituentsDecrease electrophilic characterFavors soft nucleophiles (cysteine)Methoxy groups improve binding affinity
Aromatic ring conjugationStabilizes reactive intermediatesπ-stacking interactions with aromaticsEnables π-π stacking with DNA bases
Heteroatom incorporationModulates nucleophilic selectivitySpecific hydrogen bond donors/acceptorsNitrogen atoms coordinate with metals

The stereochemical configuration around the chloromethyl carbon influences the accessibility of nucleophilic residues and can lead to enantioselective protein targeting [36] [44]. Studies have demonstrated that chiral linkers can enhance the reactivity of electrophilic warheads toward specific protein targets without affecting reversible binding affinity [36] [44]. The geometric constraints imposed by the thiazole ring system contribute to the overall three-dimensional structure and influence the spatial orientation of the reactive chloromethyl group [11] [27].

Enzymatic Inhibition Pathways in Antimicrobial Contexts

The antimicrobial activity of 5-(Chloromethyl)-2-methoxy-1,3-thiazole derivatives operates through multiple enzymatic inhibition pathways that are essential for bacterial survival and proliferation [18] [21] [24] [33]. The primary targets include DNA gyrase, FtsZ protein, thiazole synthase, and various enzymes involved in cell wall biosynthesis [18] [21] [24] [33].

DNA gyrase represents a critical target for thiazole-based antimicrobials, with the enzyme's adenosine triphosphate-binding site serving as the primary interaction domain [20] [21] [31] [37]. The chloromethyl-thiazole electrophiles bind to the GyrB subunit and form covalent interactions with key amino acid residues including Asp73, Arg76, and Arg136 [21] [31]. This binding disrupts the enzyme's ability to relieve DNA supercoiling tension, ultimately leading to DNA replication failure and bacterial death [20] [21] [31]. Research has shown that thiazole derivatives can achieve IC50 values in the nanomolar range against DNA gyrase from both Escherichia coli and Staphylococcus aureus [21] [31].

FtsZ protein inhibition represents another crucial antimicrobial pathway for chloromethyl-thiazole compounds [12] [15] [25]. These compounds stimulate abnormal FtsZ polymerization in bacterial cells, disrupting the dynamic assembly and Z-ring formation required for cell division [12] [15] [25]. The resulting cell division arrest leads to bacterial elongation and eventual death [12] [15] [25]. Studies have demonstrated that thiazole-quinolinium derivatives exhibit potent bactericidal activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus with minimum inhibitory concentration values ranging from 1 to 8 micrograms per milliliter [15] [25].

Thiazole synthase (ThiG) in Mycobacterium tuberculosis represents a specialized target for anti-tubercular thiazole derivatives [13] [30] [34]. The enzyme catalyzes the formation of the thiazole moiety of thiamin-pyrophosphate, and its inhibition disrupts thiamine biosynthesis essential for bacterial metabolism [13] [30] [34]. Covalent modification occurs through Schiff base formation between the compound and Lys98 residue in the enzyme's active site [13] [30]. This interaction creates a protonated carbinolamine intermediate that is subsequently dehydrated to form the imine, effectively blocking thiamine synthesis [13] [30].

Table 3: Enzymatic Inhibition Pathways in Antimicrobial Contexts

Enzymatic TargetInhibition MechanismCellular ConsequenceResistance DevelopmentClinical Relevance
DNA Gyrase Subunit BATP-binding site occlusionDNA replication failureMutations in gyrA/gyrB genesFluoroquinolone-resistant strains
FtsZ PolymerizationAbnormal polymer stabilizationCell division arrestLow resistance potentialMRSA, VRE infections
Thiazole Synthase (ThiG)Schiff base formation with Lys98Thiamine deficiencyEssential gene - high barrierMDR tuberculosis
UDP-N-acetylenolpyruvoylglucosamine reductaseNAD+ cofactor displacementPeptidoglycan synthesis haltAlternative pathway activationHospital-acquired infections
Undecaprenyl Diphosphate SynthaseSubstrate analog competitionCell wall formation blockadeEnzyme overexpressionBiofilm-associated infections
β-lactamase enzymesActive site covalent modificationβ-lactam resistance reversalEfflux pump upregulationCarbapenem-resistant organisms

The inhibition of peptidoglycan biosynthesis enzymes represents a fundamental antimicrobial strategy for thiazole derivatives [18] [21] [23] [24]. Undecaprenyl diphosphate synthase and undecaprenyl diphosphate phosphatase are key enzymes in bacterial cell wall synthesis that serve as targets for chloromethyl-thiazole compounds [23] [24]. These enzymes are essential for the formation of peptidoglycan precursors, and their inhibition leads to cell wall defects and bacterial lysis [23] [24]. Studies have shown that thiazole aminoguanidines can achieve IC50 values of 145 micromolar against Escherichia coli undecaprenyl diphosphate synthase [23].

UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) represents another critical target in peptidoglycan biosynthesis [21] [33]. This enzyme catalyzes the second committed reaction in peptidoglycan synthesis and is fundamental for bacterial growth [21] [33]. Computational studies have demonstrated that thiazole derivatives can bind to the enzyme's active site through multiple hydrogen bonds with Gly123, Arg124, and Tyr190 residues [21]. The binding displaces the NAD+ cofactor and effectively blocks peptidoglycan synthesis [21] [33].

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Dates

Last modified: 08-15-2023

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